

#### R-348: A Technical Profile of a JAK/SYK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | R-348 choline |           |
| Cat. No.:            | B610397       | Get Quote |

Disclaimer: Initial inquiries regarding a choline kinase selectivity profile for the compound R-348 have revealed a misidentification of its primary biological target. Extensive research indicates that R-348, a compound developed by Rigel Pharmaceuticals, is not a choline kinase inhibitor but rather a potent inhibitor of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK).[1][2][3] [4][5] This technical guide provides a comprehensive overview of the available information on R-348, focusing on its correct mechanism of action and selectivity profile based on publicly accessible data.

### **Executive Summary**

R-348 is a small molecule inhibitor that has been investigated for the treatment of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.[1] [3][6] Preclinical and clinical studies have identified its primary targets as Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK), both of which are critical components of signaling pathways that regulate immune cell function.[2][3] The active metabolite of R-348 is reported to be R-333.[2] While detailed quantitative data from broad kinase screening panels for R-348 is not widely published, this guide will synthesize the available qualitative information and provide context on its mechanism of action.

# R-348 Selectivity Profile

Contrary to the initial query, there is no scientific literature to support the activity of R-348 against choline kinase. The compound's therapeutic effects are attributed to its inhibition of the JAK/STAT and SYK signaling pathways.



#### **Primary Targets**

The known primary targets of R-348 are summarized in the table below. It is important to note that specific IC50 or Ki values from comprehensive kinase profiling are not available in the public domain.

| Target Kinase                | Description                                                                                                                                                                                                     | Supporting Evidence                                                                                                                         |
|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Janus Kinase 3 (JAK3)        | A member of the Janus kinase family, primarily expressed in hematopoietic cells. It plays a crucial role in cytokine signaling that governs the proliferation and differentiation of T-cells and B-cells.[1][2] | Preclinical studies and clinical trial announcements from Rigel Pharmaceuticals explicitly identify R-348 as a potent JAK3 inhibitor.[1][2] |
| Spleen Tyrosine Kinase (SYK) | A non-receptor tyrosine kinase that is essential for signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors.                                                   | Several sources refer to R-348 as a dual JAK/SYK inhibitor, indicating that it also targets SYK.[3][4][5]                                   |

#### **Kinase Selectivity Discussion**

Without a publicly available, comprehensive kinase selectivity panel, a detailed quantitative comparison of R-348's activity against a wide range of kinases is not possible. The description of R-348 as a "potent inhibitor of JAK3" suggests a high degree of affinity for this target.[1] The dual inhibition of JAK3 and SYK implies a broader spectrum of activity within the tyrosine kinase family, which could offer a synergistic therapeutic effect in autoimmune diseases by targeting multiple inflammatory pathways.

## **Mechanism of Action and Signaling Pathways**

R-348 exerts its immunomodulatory effects by blocking the catalytic activity of JAK3 and SYK, thereby interfering with key signaling cascades in immune cells.



### **JAK/STAT Signaling Pathway**

Janus kinases are critical for the signaling of numerous cytokines and growth factors. Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK3, R-348 blocks this signaling cascade.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders:: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. | BioWorld [bioworld.com]
- 5. Rigel Pharmaceuticals, Inc. Will Present Clinical Product Portfolio Update At J.P. Morgan Healthcare Conference BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [R-348: A Technical Profile of a JAK/SYK Inhibitor].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610397#r-348-choline-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com